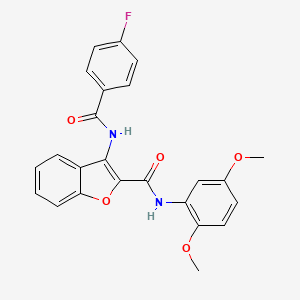

N-(2,5-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O5/c1-30-16-11-12-20(31-2)18(13-16)26-24(29)22-21(17-5-3-4-6-19(17)32-22)27-23(28)14-7-9-15(25)10-8-14/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZJXLPQIBVIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzofuran Core : A bicyclic structure that contributes to its pharmacological properties.

- Dimethoxyphenyl Group : Enhances lipophilicity and biological activity.

- Fluorobenzamido Moiety : Potentially increases binding affinity to biological targets.

The molecular formula is with a molecular weight of approximately 364.39 g/mol.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.

- Receptor Binding : It is hypothesized that the compound could bind to various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity and Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound in various fields:

- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This compound has shown promise in preliminary assays against various cancer cell lines, including breast and colon cancer cells.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects in animal models. The mechanism may involve modulation of pain pathways in the central nervous system.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the biological activities of benzofuran derivatives, with relevant findings summarized below:

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is being explored for its anticancer properties . The compound's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents against cancer. The mechanism of action may involve modulation of enzyme activity through binding interactions facilitated by hydrogen bonding and aromatic stacking due to its structural features .

Drug Discovery

This compound is included in several screening libraries aimed at identifying new drugs for various diseases:

- Antiviral Libraries : Targeting viral infections.

- Cancer Libraries : Focused on anticancer activity.

- Phenotypic Screening Libraries : Used for identifying compounds that produce observable phenotypic effects in biological systems.

These libraries facilitate high-throughput screening processes essential for drug discovery .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can act as enzyme inhibitors. Studies have shown that benzofuran derivatives can inhibit specific enzymes involved in cancer progression and other diseases, which could lead to the development of effective therapeutic strategies .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

Case Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction of this compound with specific enzymes related to metabolic pathways in cancer cells. Using computational modeling and biochemical assays, the study revealed that the compound binds effectively to the target enzyme, inhibiting its activity and thereby affecting cell metabolism.

Q & A

Q. Advanced

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy to ethoxy) to assess impact on target binding .

- Enzyme inhibition assays : Measure competitive binding using fluorescence polarization or radiometric assays (e.g., for kinase targets) .

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., ATP-binding pockets) to identify key interactions .

How can the pharmacokinetic properties of this compound be evaluated in preclinical studies?

Q. Advanced

- Metabolic stability : Use liver microsomal assays (human/rodent) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

- Bioavailability : Conduct in vivo PK studies in rodents with oral/intravenous administration; calculate AUC and Cₘₐₓ .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess unbound fraction .

What structural features of the compound are critical for its bioactivity, and how do they interact with biological targets?

Basic

Key features include:

- Benzofuran core : Provides rigidity and π-π stacking with aromatic residues in enzyme active sites .

- 4-Fluorobenzamido group : Enhances lipophilicity and hydrogen bonding via the fluorine atom .

- 2,5-Dimethoxyphenyl substituent : Modulates electron density and steric bulk, affecting target selectivity .

What strategies are recommended for designing derivatives with improved efficacy or reduced toxicity?

Q. Advanced

- Bioisosteric replacement : Substitute the fluorobenzamido group with trifluoromethyl or cyano groups to enhance binding .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and reduce hepatic first-pass metabolism .

- Toxicity screening : Use in vitro hepatocyte assays and Ames tests to prioritize candidates with lower cytotoxicity and mutagenicity .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in target pockets (e.g., kinases, GPCRs) .

- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing hydrogen bonds and RMSD values .

- QSAR modeling : Train models on activity data from analogs to predict IC₅₀ for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.